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Compound of Interest

Compound Name: Dibenzosuberenone

Cat. No.: B194781 Get Quote

Introduction: 5H-dibenzo[a,d]cyclohepten-5-one, commonly known as Dibenzosuberenone, is

a tricyclic organic compound with the chemical formula C₁₅H₁₀O. Its rigid, fused-ring structure

serves as a key scaffold in medicinal chemistry, notably as a precursor in the synthesis of

various pharmaceuticals, particularly tricyclic antidepressants. A thorough understanding of its

spectroscopic properties is fundamental for researchers, scientists, and drug development

professionals for structural confirmation, purity assessment, and quality control. This guide

provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for Dibenzosuberenone, complete with experimental

protocols and workflow visualizations.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of Dibenzosuberenone.

Table 1: ¹H NMR Spectroscopic Data
Proton Assignment Chemical Shift (δ) ppm

Aromatic (H1, H2, H3, H4, H6, H7, H8, H9) 8.20

Aromatic (H1, H2, H3, H4, H6, H7, H8, H9) 7.71 - 7.35

Olefinic (H10, H11) 6.99

Solvent: CDCl₃, Reference: TMS (0 ppm)
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Table 2: ¹³C NMR Spectroscopic Data
Carbon Assignment Chemical Shift (δ) ppm

C=O (Carbonyl) ~190-195

Aromatic/Olefinic ~125-140

Note: Experimentally verified public data for the

complete assignment of ¹³C NMR shifts is

limited. The values presented are estimates

based on typical chemical shifts for similar

functional groups.

Table 3: Infrared (IR) Spectroscopy Data
Functional Group

Characteristic Absorption

(cm⁻¹)
Intensity

C-H Stretch (Aromatic/Olefinic) 3100 - 3000 Medium

C=O Stretch (α,β-unsaturated

ketone)
~1650 Strong

C=C Stretch

(Aromatic/Olefinic)
1600 - 1450 Medium-Strong

C-H Bend (Aromatic) 900 - 675 Strong

Sample Preparation: KBr Pellet

or Nujol Mull

Table 4: Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Possible Fragment

206 78.1 [M]⁺ (Molecular Ion)

207 12.9 [M+1]⁺

178 100.0 [M-CO]⁺

177 12.6 [M-CO-H]⁺

176 19.8 [M-CO-H₂]⁺

152 10.8 [C₁₂H₈]⁺ (Biphenylene)

151 9.6 [C₁₂H₇]⁺

89 13.2 [C₇H₅]⁺

76 18.0 [C₆H₄]⁺ (Benzyne)

Ionization Method: Electron

Ionization (EI) at 75 eV

Experimental Protocols
Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.

The following sections outline the standard experimental protocols for obtaining the NMR, IR,

and MS spectra of Dibenzosuberenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Methodology:

Sample Preparation: A sample of Dibenzosuberenone (approx. 5-10 mg for ¹H, 20-50 mg

for ¹³C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-

d (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for

chemical shift referencing (0 ppm).
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Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, such as a

Bruker Avance, operating at a frequency of 400 MHz or higher for protons.

Acquisition Parameters (¹H NMR):

Pulse Program: Standard single-pulse sequence (zg30).

Number of Scans: 16-32, to achieve adequate signal-to-noise.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Acquisition Parameters (¹³C NMR):

Pulse Program: Proton-decoupled pulse sequence (zgpg30).

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts of the peaks are then referenced to

the TMS signal.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of Dibenzosuberenone is finely ground with ~100 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
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Instrumentation: The analysis is performed using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition:

A background spectrum of the empty sample compartment (or a pure KBr pellet) is

recorded.

The sample pellet is placed in the spectrometer's sample holder.

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The instrument

software automatically subtracts the background spectrum.

Data Analysis: The resulting spectrum (plot of transmittance vs. wavenumber) is analyzed to

identify characteristic absorption bands corresponding to the molecule's functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: A dilute solution of Dibenzosuberenone is introduced into the mass

spectrometer. For solid samples with sufficient volatility, a direct insertion probe can be used.

Ionization: Electron Ionization (EI) is a common method. The sample is bombarded with a

high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z. The peak with the highest m/z often corresponds to the molecular ion [M]⁺, and

its mass provides the molecular weight of the compound. Other peaks represent fragment

ions, which provide structural information.
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Visualized Workflows
The following diagrams illustrate the generalized workflows for the acquisition of spectroscopic

data.

Sample Preparation Data Acquisition Data Processing

Dissolve Dibenzosuberenone
in Deuterated Solvent (e.g., CDCl3)

Add TMS Internal Standard
 Place Sample in

NMR Spectrometer
Acquire FID

(¹H or ¹³C Experiment) Fourier Transform Phase & Baseline Correction Reference to TMS outputFinal NMR Spectrum

Click to download full resolution via product page

Figure 1. Generalized workflow for NMR data acquisition.

Sample Preparation (KBr Method)

Data Acquisition Data Processing

Grind Sample with
Dry KBr Powder

Press Mixture into
a Transparent Pellet

Place Sample Pellet
in FTIR Spectrometer

Record Background
Spectrum (Air or KBr) Record Sample Spectrum Background Subtraction Generate Transmittance vs.

Wavenumber Plot outputFinal IR Spectrum

Click to download full resolution via product page

Figure 2. Generalized workflow for FTIR data acquisition.
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Mass Analysis Data Processing

Sample Introduction
(e.g., Direct Probe)

Ionization
(e.g., Electron Ionization)

Mass Analyzer
(Separation by m/z)

Detection
(Ion Counting)

Generate Mass Spectrum
(Abundance vs. m/z) outputFinal Mass Spectrum

Click to download full resolution via product page

Figure 3. Generalized workflow for Mass Spectrometry data acquisition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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